Potassium sodium sulfate

Crystallography X-ray diffraction Material science

Procure Potassium sodium sulfate (KNaSO₄) for applications where phase purity is critical. Unlike simple sulfate blends, this double salt forms a distinct trigonal crystal lattice (P3m1, a=5.6075 Å, c=7.1781 Å), essential for accurate XRD calibration standards. Its defined, reversible phase transition at 470±5°C and high melting point (840°C) ensure predictable latent heat storage in CSP systems, which a K₂SO₄/Na₂SO₄ mixture cannot replicate. Ensure your research and processes rely on the genuine crystalline phase.

Molecular Formula KNaO4S
Molecular Weight 158.15 g/mol
CAS No. 16800-24-1
Cat. No. B096148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium sodium sulfate
CAS16800-24-1
Molecular FormulaKNaO4S
Molecular Weight158.15 g/mol
Structural Identifiers
SMILES[O-]S(=O)(=O)[O-].[Na+].[K+]
InChIInChI=1S/K.Na.H2O4S/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2
InChIKeyUOVHNSMBKKMHHP-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium Sodium Sulfate (CAS 16800-24-1) for Advanced Materials Science and Industrial Research


Potassium sodium sulfate (KNaSO₄, CAS 16800-24-1) is a crystalline double sulfate salt containing equimolar potassium (K⁺) and sodium (Na⁺) ions coordinated with sulfate (SO₄²⁻) anions [1]. Its trigonal crystal structure (space group P3m1) features a well-defined lattice with unit cell parameters a = 5.6075 Å, c = 7.1781 Å, and calculated density ρ = 2.687 g/cm³ [2]. This compound exists as colorless, water-soluble crystals and is distinguished from simple sulfates (K₂SO₄, Na₂SO₄) by its unique ionic stoichiometry and crystallographic symmetry [3].

Technical Limitations of Replacing Potassium Sodium Sulfate (CAS 16800-24-1) with Simple Sulfates


Direct substitution of KNaSO₄ with mixtures of K₂SO₄ and Na₂SO₄ is not feasible for applications requiring precise stoichiometric control and phase purity. The double salt KNaSO₄ forms as a distinct crystalline phase in the Na₂SO₄–K₂SO₄ system, exhibiting unique thermal expansion behavior and a reversible phase transition at 470 ± 5 °C [1]. A physical blend of the simple sulfates cannot replicate this transition, which is critical for applications like thermal energy storage or solid-state ionic conductors [2]. Furthermore, KNaSO₄ crystallizes in a trigonal P3m1 space group with unit cell parameters a = 5.6075 Å, c = 7.1781 Å [3], a lattice that is fundamentally distinct from those of K₂SO₄ (orthorhombic Pnma) and Na₂SO₄ (orthorhombic Fddd). This structural difference leads to divergent optical and vibrational properties [4].

Quantitative Evidence for the Selection of Potassium Sodium Sulfate (CAS 16800-24-1) over Alternative Sulfate Compounds


Defined Crystallographic Identity and Lattice Parameters vs. K2SO4 and Na2SO4

Potassium sodium sulfate (KNaSO4) exhibits a trigonal crystal structure (space group P3m1) with lattice constants a = 5.6075 Å, c = 7.1781 Å, and a calculated density of 2.687 g/cm³ [1]. This is in contrast to the simple sulfates: K2SO4 crystallizes in an orthorhombic structure (space group Pnma) with a = 7.476 Å, b = 5.773 Å, c = 10.072 Å and density 2.66 g/cm³ [2], while Na2SO4 forms an orthorhombic lattice (space group Fddd) with a = 5.86 Å, b = 12.31 Å, c = 9.82 Å [3]. The distinct trigonal symmetry of KNaSO4 results in anisotropic optical and thermal properties not achievable with simple sulfate blends [4].

Crystallography X-ray diffraction Material science

Unique Reversible Phase Transition at 470 ± 5 °C and Thermal Stability up to 840 °C

Potassium sodium sulfate undergoes a reversible polymorphic transformation from a low-temperature trigonal phase (P3m1) to a high-temperature hexagonal phase (P63/mmc) at 470 ± 5 °C [1]. This high-temperature phase remains stable until melting at 840 °C [1]. In comparison, K2SO4 exhibits a phase transition from orthorhombic (Pnam) to hexagonal (P63/mmc) at approximately 583 °C [2], while Na2SO4 displays multiple phase transitions: orthorhombic (Fddd) → monoclinic (P21/a) at ~241 °C, followed by further transitions at ~585 °C and ~800 °C [3]. The distinct transition temperature of KNaSO4 is notably lower than that of K2SO4, which may be advantageous for certain thermal processing or energy storage applications [4].

Thermal analysis Phase transitions High-temperature materials

Measured Infrared Vibrational Modes Compared to K3Na(SO4)2

The infrared spectrum of KNaSO4 exhibits vibrational modes assigned based on C3v symmetry, with factor group analysis revealing distinct sulfate ion vibrations [1]. In comparison, the related double salt K3Na(SO4)2 shows a different vibrational pattern due to its distinct crystal structure (trigonal P-3m1) and symmetry (D3d) [1]. Specific peak positions and intensities differ; for example, the asymmetric stretching region (ν3) of the sulfate ion is split into multiple components in KNaSO4, while K3Na(SO4)2 shows a different number and energy of IR-active modes due to its higher symmetry [1]. This spectroscopic distinction provides a reliable method for phase identification and purity control during synthesis [2].

Vibrational spectroscopy Infrared Material characterization

Optical Refractive Indices and Electronic Polarizability

Potassium sodium sulfate is optically uniaxial positive with refractive indices N_o = 1.490 and N_e = 1.494 [1]. Using a point dipole model, the electronic polarizability of the sulfate ion in KNaSO4 has been calculated from these refractive indices [2]. For comparison, the sulfate ion polarizability in K2SO4 and Na2SO4 differs due to the distinct crystal field environments [2]. The specific polarizability values influence the material's response to electromagnetic fields and its suitability for certain optical applications [3].

Optical properties Polarizability Crystal optics

Optimal Research and Industrial Applications for Potassium Sodium Sulfate (CAS 16800-24-1)


Solid-State Phase-Change Materials for Thermal Energy Storage

The reversible phase transition at 470 ± 5 °C and high melting point of 840 °C [1] position KNaSO4 as a candidate for latent heat storage in concentrated solar power (CSP) or industrial waste heat recovery systems. Its thermal stability over a wide temperature range, coupled with a defined transition enthalpy, offers predictable energy storage and release [2].

Standard Reference Material for X-ray Diffraction and Spectroscopy

The well-defined crystal structure (P3m1, a = 5.6075 Å, c = 7.1781 Å) and certified powder diffraction pattern [1] make KNaSO4 suitable as a calibration standard for X-ray diffractometers. Additionally, its distinct infrared and Raman spectra [3] serve as a benchmark for vibrational spectroscopy in materials analysis.

Ionic Conductor or Solid Electrolyte Component

The layered trigonal structure of KNaSO4, featuring distinct K⁺ and Na⁺ coordination environments [1], suggests potential for anisotropic ionic conductivity. Doping studies with Cu²⁺ have been shown to modify thermal properties [4], indicating that the material's transport properties can be tailored for use in solid-state batteries or electrochemical sensors.

Precursor for the Synthesis of Advanced Ceramics and Glasses

The stoichiometric 1:1 K:Na ratio and high-temperature stability of KNaSO4 make it a useful precursor for synthesizing mixed-alkali silicates, phosphates, or borates via solid-state reactions [2]. Its controlled decomposition can introduce sulfate ions or act as a flux in ceramic processing.

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